4-Ethyl-1,3-dimethyl-1H-pyrazol-5-amine hydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

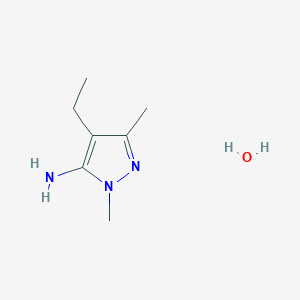

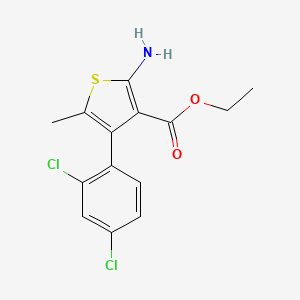

“4-Ethyl-1,3-dimethyl-1H-pyrazol-5-amine hydrate” is a chemical compound with the empirical formula C7H15N3O and a molecular weight of 157.21 . It is a solid substance and is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The InChI code for this compound is1S/C7H13N3.H2O/c1-4-6-5(2)9-10(3)7(6)8;/h4,8H2,1-3H3;1H2 . This indicates the presence of a pyrazole ring with ethyl and methyl substituents, along with an amine group. Physical and Chemical Properties Analysis

This compound is a solid . It may contain up to 1 equivalent of water .科学的研究の応用

Synthesis and Complex Formation

A general method for the synthesis of 4-(alkyl)pyrazoles, including 4-Ethyl-1,3-dimethyl-1H-pyrazol-5-amine, involves reacting organyl diethylacetals with the Vilsmeier reagent, followed by direct reaction with hydrazine monohydrogenchloride. This process facilitates the preparation of pyrazole derivatives exhibiting unique solubility and intermolecular interactions. Specifically, the synthesis of the silver(I) complex containing the [Ag(NO3)4]3- anion using 4-Ethyl-1,3-dimethyl-1H-pyrazol-5-amine demonstrates its applicability in creating compounds with novel anionic structures, showcasing its potential in material science and coordination chemistry (Reger et al., 2003).

Metal Uptake and Immobilization

The immobilization of pyrazole-containing ligands on polymers has been explored for metal uptake, highlighting its application in environmental science and material recycling. The study on metal uptake by pyrazole ligands immobilized onto poly(glycidyl methacrylate-co-ethylene glycol dimethacrylate) reveals high metal-uptake capacities, particularly for Cu2+ and Ni2+, demonstrating its utility in selective metal recovery and environmental remediation (Berkel et al., 1992).

Catalytic Applications and Ligand Design

Pyrazole derivatives serve as versatile ligands in catalytic applications, as evidenced by the synthesis of water-soluble pyrazolate rhodium(I) complexes. These complexes' solubility in polar solvents opens new avenues for catalytic applications in aqueous media, expanding the scope of green chemistry and sustainable processes (Esquius et al., 2000).

Heterocyclic Chemistry and Drug Discovery

In drug discovery, the synthesis of novel pyrazolo[3,4-b]pyridine products from the condensation of pyrazole-5-amine derivatives highlights the role of 4-Ethyl-1,3-dimethyl-1H-pyrazol-5-amine in creating bioactive heterocyclic compounds. This process is critical for developing new therapeutic agents, showcasing the compound's significance in medicinal chemistry (Ghaedi et al., 2015).

Safety and Hazards

特性

IUPAC Name |

4-ethyl-2,5-dimethylpyrazol-3-amine;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3.H2O/c1-4-6-5(2)9-10(3)7(6)8;/h4,8H2,1-3H3;1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PISAIESLWOANCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N(N=C1C)C)N.O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

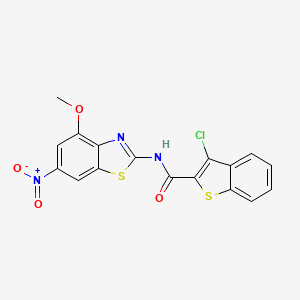

![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(isopropylsulfonyl)benzamide hydrochloride](/img/structure/B2620700.png)

![(E)-3-(2-Chloropyridin-4-yl)-1-[4-(1,4-oxazepan-4-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2620705.png)

![4-benzyl-2-(2-chloro-6-fluorobenzyl)-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2620706.png)

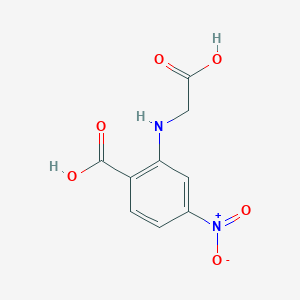

![2-(1,3-dioxoisoindol-2-yl)-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2620707.png)

![4-(3-chlorophenyl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carbothioamide](/img/structure/B2620714.png)

![5-[2-(3,5-Dimethyl-4-nitro-pyrazol-1-yl)-ethyl]-4-methyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B2620715.png)

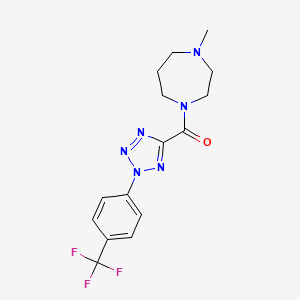

![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(cyclopentyl)methanone](/img/structure/B2620717.png)

![8-chloro-2-(3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2620719.png)

![4-methoxy-6-oxo-1-phenyl-N-[4-(trifluoromethyl)phenyl]pyridazine-3-carboxamide](/img/structure/B2620720.png)